An In-depth Technical Guide to the Mechanism of Action of ISA-2011B
An In-depth Technical Guide to the Mechanism of Action of ISA-2011B
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISA-2011B is a novel small molecule inhibitor targeting phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of ISA-2011B, detailing its effects on cellular signaling pathways, and summarizing key preclinical data. Experimental methodologies from pivotal studies are described to provide a thorough understanding of the supporting evidence.
Introduction
ISA-2011B, a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline, has emerged as a promising therapeutic agent with potent anti-cancer and anti-inflammatory properties.[1][2] Its primary mechanism of action is the inhibition of PIP5K1α, a lipid kinase responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3] PIP2 is a critical second messenger and a substrate for PI3K, placing PIP5K1α at a crucial node in cellular signaling. By targeting PIP5K1α, ISA-2011B disrupts downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which are frequently dysregulated in various diseases, notably in cancer and autoimmune disorders.[1][4][5]
Core Mechanism of Action: Inhibition of PIP5K1α
ISA-2011B exhibits high binding affinity for PIP5K1α.[6] Its inhibitory action leads to a reduction in the cellular pool of PIP2. This has two major downstream consequences:
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Inhibition of the PI3K/AKT Pathway: PIP2 is the substrate for PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key activator of the serine/threonine kinase AKT. By depleting PIP2, ISA-2011B effectively attenuates the activation of PI3K and subsequently AKT.[1][7] The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth.[8]
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Modulation of T-Cell Signaling: In T lymphocytes, PIP2 is essential for T-cell receptor (TCR) and CD28 co-stimulatory signaling.[2][3] It is a precursor for inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical for calcium influx and NF-AT activation, leading to IL-2 production.[2][3] ISA-2011B's inhibition of PIP5K1α impairs these processes, thereby modulating T-cell activation and pro-inflammatory responses.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on ISA-2011B.
Table 1: In Vitro Efficacy of ISA-2011B on Cancer Cell Lines
| Cell Line | Assay | Concentration | Result | Reference |
| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 10 µM | 41.23% reduction in proliferation | [1][6] |
| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 20 µM | 51.35% reduction in proliferation | [1][6] |
| PC-3 (Prostate Cancer) | Proliferation (MTS Assay) | 50 µM | 78.38% reduction in proliferation | [1][6] |
| PC-3 (Prostate Cancer) | PIP5K1α Expression | Not Specified | 78.6% inhibition of expression | [6] |
| 22Rv1 (Prostate Cancer) | AR-V7 and CDK1 Expression | Not Specified | Remarkable reduction in nucleus and cytoplasm | [6] |
| DU145 (Prostate Cancer) | Cell Migration | Not Specified | Significant inhibition of migratory ability | [9] |
| C4-2 (Prostate Cancer) | AR Expression | Not Specified | 72% decrease in expression | [9] |
| C4-2 (Prostate Cancer) | CDK1 Expression | Not Specified | 96% decrease in expression | [9] |
| MCF-7 (Breast Cancer) | pSer-473 AKT Level | Not Specified | ~40% reduction | [10] |
| MCF-7 (Breast Cancer) | Cyclin D1 Level | Not Specified | >90% reduction | [10] |
Table 2: In Vivo Efficacy of ISA-2011B in Xenograft Models
| Xenograft Model | Treatment | Duration | Result | Reference |
| PC-3 (Prostate Cancer) | ISA-2011B | 20 days | Tumor regression (Mean volume: 42.00 mm³) vs. control (500.00 mm³) | [1] |
| PC-3 (Prostate Cancer) | ISA-2011B + Docetaxel | 20 days | Tumor regression (Mean volume: 36.00 mm³) | [1] |
| MDA-MB-231 (Breast Cancer) | ISA-2011B | 24 days | 3-fold smaller tumor size vs. control (600 mm³ vs. 2160 mm³) | [10] |
| PC-3 (Prostate Cancer) | ISA-2011B | 48 days | Mean tumor volume of 51.0 mm³ vs. control (406.8 mm³) | |
| PC-3 (Prostate Cancer) | ISA-2011B + Tamoxifen | 48 days | Mean tumor volume of 4.1 mm³ |
Signaling Pathways and Experimental Workflows
ISA-2011B Mechanism of Action in Cancer Cells
The primary anti-cancer mechanism of ISA-2011B is the disruption of the PIP5K1α-PI3K-AKT signaling axis. This leads to decreased cell proliferation, survival, and invasion.[1][7]
Caption: ISA-2011B inhibits PIP5K1α, disrupting the PI3K/AKT pathway in cancer cells.
ISA-2011B Mechanism of Action in T-Lymphocytes
In T-cells, ISA-2011B impairs CD28 co-stimulatory signaling, which is crucial for T-cell activation and the subsequent inflammatory response.[2][3]
Caption: ISA-2011B modulates T-cell activation by inhibiting PIP5K1α and downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTS)
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Objective: To determine the dose-dependent effect of ISA-2011B on the proliferation of cancer cells.[1]
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Method:
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PC-3 cells were seeded in 96-well plates and allowed to adhere overnight.
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Cells were treated with varying concentrations of ISA-2011B (e.g., 10, 20, and 50 µM) or vehicle control (DMSO).[1][6]
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After a specified incubation period (e.g., 48 hours), a tetrazolium compound (MTS) was added to each well.
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The plates were incubated to allow for the conversion of MTS to formazan by viable cells.
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The absorbance was measured at 490 nm using a microplate reader. The proliferation rate was calculated relative to the vehicle-treated control cells.[1]
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Western Blot Analysis
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Objective: To assess the effect of ISA-2011B on the expression and phosphorylation status of key signaling proteins.[4][7]
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Method:
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Cells were treated with ISA-2011B or vehicle control for a specified duration.
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Cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein concentration was determined using a BCA assay.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PIP5K1α, p-AKT, AKT, AR, CDK1, β-actin).[4][7]
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After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
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Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
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In Vivo Xenograft Mouse Model
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Objective: To evaluate the anti-tumor efficacy of ISA-2011B in a living organism.[1][10]
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Method:
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Human cancer cells (e.g., PC-3 or MDA-MB-231) were subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[1][6]
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Tumors were allowed to grow to a palpable size (e.g., 50 mm³).[1][10]
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Mice were randomized into treatment groups: vehicle control, ISA-2011B, and potentially a positive control (e.g., docetaxel) or combination therapy.[1]
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Treatments were administered via a specified route (e.g., intraperitoneal injection) and schedule.
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Tumor volume was measured regularly using calipers.
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At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling proteins).[10]
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PIP5Kα Kinase Assay
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Objective: To directly measure the inhibitory effect of ISA-2011B on the lipid kinase activity of PIP5Kα.[3][11]
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Method:
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Jurkat cells were transfected with a vector expressing HA-tagged PIP5K1α or an empty vector control.[3][11]
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Transfected cells were treated with ISA-2011B or DMSO.
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PIP5K1α was immunoprecipitated from cell lysates using an anti-HA antibody.
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The immunoprecipitates were subjected to an in vitro kinase assay with [γ-³²P]ATP and a PIP substrate.
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The reaction products were separated by thin-layer chromatography, and the radiolabeled PIP2 was visualized by autoradiography.
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The amount of PIP2 produced was quantified to determine the kinase activity.[11]
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Conclusion
ISA-2011B is a potent and specific inhibitor of PIP5K1α that demonstrates significant anti-cancer and immunomodulatory activity in preclinical models. Its mechanism of action, centered on the disruption of the PI3K/AKT and related signaling pathways, provides a strong rationale for its further development as a targeted therapy. The data summarized herein underscore the potential of ISA-2011B for the treatment of diseases driven by aberrant PIP5K1α activity, such as advanced prostate cancer and certain inflammatory conditions. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | ISA-2011B, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes [frontiersin.org]
- 3. ISA-2011B, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ISA-2011B, a Phosphatidylinositol 4-Phosphate 5-Kinase α Inhibitor, Impairs CD28-Dependent Costimulatory and Pro-inflammatory Signals in Human T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | PIP5K1α is Required for Promoting Tumor Progression in Castration-Resistant Prostate Cancer [frontiersin.org]
- 10. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
